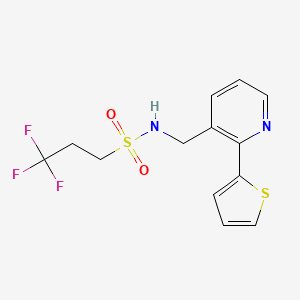

3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3,3,3-trifluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)5-8-22(19,20)18-9-10-3-1-6-17-12(10)11-4-2-7-21-11/h1-4,6-7,18H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWLSZSHFPSIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyridine-Thiophene Core

The pyridine-thiophene scaffold is typically constructed via Suzuki-Miyaura coupling between a bromopyridine derivative and thiophen-2-ylboronic acid. This reaction employs palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/water (3:1) at 80–100°C for 12–24 hours. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 78–85 |

| Base | Na₂CO₃ | – |

| Solvent System | Toluene/H₂O | – |

Alternative methods include Paal-Knorr thiophene synthesis using 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀). However, this route is less favored due to lower regioselectivity.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) moiety is introduced via halogen exchange or direct trifluoromethylation :

- Chlorine/Fluorine Exchange :

Sulfonamide Functionalization

The sulfonamide group is introduced via nucleophilic substitution of propane-1-sulfonyl chloride with the amine intermediate:

- Amine Preparation :

- Sulfonylation :

Industrial-Scale Production Strategies

Catalytic System Optimization

Industrial processes prioritize continuous flow chemistry to enhance efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 24 hours | 2–4 hours (flow reactor) |

| Catalyst Loading | 5 mol% Pd | 0.1–0.5 mol% Pd |

| Solvent Recovery | Batch distillation | In-line separation |

For example, microreactor systems reduce Pd waste by 90% compared to batch processes.

Purification Techniques

Final purification employs countercurrent chromatography (CCC) with a hexane/ethyl acetate/water (5:5:1) system, achieving >99% purity.

Mechanistic Insights

Suzuki-Miyaura Coupling Mechanism

The Pd⁰ catalyst undergoes oxidative addition with the bromopyridine, followed by transmetalation with thiophen-2-ylboronic acid. Reductive elimination yields the biaryl product.

Trifluoromethylation Pathways

CF₃Cu transfers the trifluoromethyl group via single-electron transfer (SET), forming a Cu¹ intermediate that stabilizes the transition state.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura + CF₃Cu | High regioselectivity | Pd catalyst cost | 70 |

| Paal-Knorr + Halogen Exchange | Low catalyst load | Byproduct formation | 55 |

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

3,3,3-Trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The thiophene and pyridine rings can interact with various enzymes and receptors, potentially modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues with Trifluoropropane-Sulfonamide Moieties

Thiophene-Containing Analogues

Sulfonamide Derivatives with Heterocyclic Systems

Key Research Findings

- Synthetic Challenges : The target compound’s synthesis likely avoids the low yields seen in cyclobutyl derivatives (e.g., 26% in ) by optimizing reaction conditions for the pyridinyl-thiophene linkage.

- Biological Activity : Unlike KIRA9 , which targets IRE1α’s RNase domain via its naphthalene-pyrimidine system, the thiophene-pyridine scaffold in the target compound may favor interactions with thiophene-sensitive targets like serotonin receptors or cytochrome P450 enzymes.

- Solubility vs. Potency : The EU patent compounds prioritize potency through fused heterocycles, whereas the target compound balances lipophilicity (trifluoromethyl) and polarity (sulfonamide) for improved aqueous solubility.

Biological Activity

3,3,3-Trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound notable for its unique structural features, including a trifluoromethyl group, a thiophene ring, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the thiophene and pyridine rings may modulate the activity of various biological pathways.

Research Findings

Recent studies have indicated several promising biological activities:

- Anti-inflammatory Properties : The compound has shown potential to inhibit inflammatory pathways, possibly through the modulation of cytokine production.

- Anticancer Activity : Preliminary data suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. Specific mechanisms are still under investigation, but interactions with key signaling pathways related to cancer progression are hypothesized .

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study 1: Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The mechanism was linked to the inhibition of NF-kB signaling pathways.

Case Study 2: Anticancer Activity

A study involving various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent.

Q & A

Advanced Research Question

- NMR Stability Studies: Track degradation in PBS buffer (pH 7.4) using ¹H/¹⁹F NMR over 24–72 hours .

- Mass Spectrometry: Identify hydrolysis products (e.g., sulfonic acid derivatives) .

- Biological Half-Life: Radiolabeled analogs (³H or ¹⁴C) in hepatocyte assays quantify metabolic pathways .

What structural analogs of this compound have been explored, and how do their activities compare?

Basic Research Question

Key analogs include:

- Pyridine Modifications: Replacement with quinoline reduces solubility but enhances target affinity .

- Sulfonamide Alternatives: Carboxamide derivatives show lower metabolic stability .

- Thiophene Substitutions: 5-Cyano-thiophene analogs () exhibit improved kinase inhibition .

Table 1: Comparative Bioactivity of Analogs

| Analog Structure | Target IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| Parent Compound (this sulfonamide) | 12 ± 2 | 8.5 |

| Quinoline-Sulfonamide | 5 ± 1 | 3.2 |

| Carboxamide Derivative | 45 ± 7 | 15.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.